gamma-Glutamylcysteine gamma-Glutamylcysteine Gamma-Glutamylcysteine, also known as L-γ-glutamylcysteine or gamma-glu-cys, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Gamma-Glutamylcysteine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamylcysteine has been found in human prostate tissue, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, Gamma-glutamylcysteine is primarily located in the cytoplasm. Gamma-Glutamylcysteine exists in all eukaryotes, ranging from yeast to humans. Gamma-Glutamylcysteine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine can be biosynthesized from L-glutamic acid and L-cysteine through the action of the enzyme glutamate--cysteine ligase. Furthermore, Gamma-Glutamylcysteine and glycine can be converted into glutathione; which is mediated by the enzyme glutathione synthetase. Furthermore, Gamma-Glutamylcysteine and glycine can be converted into glutathione; which is mediated by the enzyme glutathione synthetase. Finally, Gamma-Glutamylcysteine can be biosynthesized from L-glutamic acid and L-cysteine through the action of the enzyme glutamate--cysteine ligase. In humans, Gamma-glutamylcysteine is involved in the glutathione metabolism pathway, the glutamate metabolism pathway, the cystinosis, ocular nonnephropathic pathway, and the cysteine metabolism pathway. Gamma-Glutamylcysteine is also involved in several metabolic disorders, some of which include Gamma-glutamyltransferase deficiency, the Beta-mercaptolactate-cysteine disulfiduria pathway, glutathione synthetase deficiency, and 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency. Outside of the human body, Gamma-glutamylcysteine can be found in a number of food items such as mountain yam, bog bilberry, lemon balm, and macadamia nut. This makes Gamma-glutamylcysteine a potential biomarker for the consumption of these food products.
L-gamma-glutamyl-L-cysteine is a molecular entity formed when L-cysteine amino group binds to the gamma-carbonyl of L-glutamic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a L-glutamic acid and a L-cysteine. It is a conjugate acid of a L-gamma-glutamyl-L-cysteinate(1-).
Brand Name: Vulcanchem
CAS No.: 636-58-8
VCID: VC0196262
InChI: InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
SMILES: C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Molecular Formula: C8H14N2O5S
Molecular Weight: 250.27 g/mol

gamma-Glutamylcysteine

CAS No.: 636-58-8

Impurities

VCID: VC0196262

Molecular Formula: C8H14N2O5S

Molecular Weight: 250.27 g/mol

Purity: > 95%

gamma-Glutamylcysteine - 636-58-8

CAS No. 636-58-8
Product Name gamma-Glutamylcysteine
Molecular Formula C8H14N2O5S
Molecular Weight 250.27 g/mol
IUPAC Name (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Standard InChIKey RITKHVBHSGLULN-WHFBIAKZSA-N
Isomeric SMILES C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N
SMILES C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Canonical SMILES C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Appearance White to Off-White Solid
Physical Description Solid
Description Gamma-Glutamylcysteine, also known as L-γ-glutamylcysteine or gamma-glu-cys, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Gamma-Glutamylcysteine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamylcysteine has been found in human prostate tissue, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, Gamma-glutamylcysteine is primarily located in the cytoplasm. Gamma-Glutamylcysteine exists in all eukaryotes, ranging from yeast to humans. Gamma-Glutamylcysteine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine can be biosynthesized from L-glutamic acid and L-cysteine through the action of the enzyme glutamate--cysteine ligase. Furthermore, Gamma-Glutamylcysteine and glycine can be converted into glutathione; which is mediated by the enzyme glutathione synthetase. Furthermore, Gamma-Glutamylcysteine and glycine can be converted into glutathione; which is mediated by the enzyme glutathione synthetase. Finally, Gamma-Glutamylcysteine can be biosynthesized from L-glutamic acid and L-cysteine through the action of the enzyme glutamate--cysteine ligase. In humans, Gamma-glutamylcysteine is involved in the glutathione metabolism pathway, the glutamate metabolism pathway, the cystinosis, ocular nonnephropathic pathway, and the cysteine metabolism pathway. Gamma-Glutamylcysteine is also involved in several metabolic disorders, some of which include Gamma-glutamyltransferase deficiency, the Beta-mercaptolactate-cysteine disulfiduria pathway, glutathione synthetase deficiency, and 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency. Outside of the human body, Gamma-glutamylcysteine can be found in a number of food items such as mountain yam, bog bilberry, lemon balm, and macadamia nut. This makes Gamma-glutamylcysteine a potential biomarker for the consumption of these food products.
L-gamma-glutamyl-L-cysteine is a molecular entity formed when L-cysteine amino group binds to the gamma-carbonyl of L-glutamic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a L-glutamic acid and a L-cysteine. It is a conjugate acid of a L-gamma-glutamyl-L-cysteinate(1-).
Purity > 95%
Quantity Milligrams-Grams
Synonyms γ-L-Glutamyl-L-cysteine; des-Gly-glutathione reduced form; γ-Glu-Cys; N-L-γ-glutamyl-; γ-Glutamylcysteine; N-(1-Carboxy-2-mercaptoethyl)-glutamine; L-gamma-Glutamyl-L-cysteine
Reference 1. Yang Y, Li L, Hang Q, Fang Y, Dong X, Cao P, Yin Z, Luo L. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. Redox Biol. 2019 Jan;20:157-166. doi: 10.1016/j.redox.2018.09.019. Epub 2018 Sep 26. PMID: 30326393; PMCID: PMC6197438.

2. Quintana-Cabrera R, Fernandez-Fernandez S, Bobo-Jimenez V, Escobar J, Sastre J, Almeida A, Bolaños JP. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor. Nat Commun. 2012 Mar 6;3:718. doi: 10.1038/ncomms1722. PMID: 22395609; PMCID: PMC3316877.

3. Janowiak BE, Hayward MA, Peterson FC, Volkman BF, Griffith OW. Gamma-glutamylcysteine synthetase-glutathione synthetase: domain structure and identification of residues important in substrate and glutathione binding. Biochemistry. 2006 Sep 5;45(35):10461-73. doi: 10.1021/bi052483v. PMID: 16939198.

4. Quintana-Cabrera R, Bolaños JP. Glutathione and γ-glutamylcysteine in the antioxidant and survival functions of mitochondria. Biochem Soc Trans. 2013 Feb 1;41(1):106-10. doi: 10.1042/BST20120252. PMID: 23356267.

5. Järvinen K, Soini Y, Kahlos K, Kinnula VL. Overexpression of gamma-glutamylcysteine synthetase in human malignant mesothelioma. Hum Pathol. 2002 Jul;33(7):748-55. doi: 10.1053/hupa.2002.126191. PMID: 12196927.
PubChem Compound 123938
Last Modified Nov 11 2021
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